2-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
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Description
2-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Structural Analyses
Angular Isoindole Dione Derivatives
The compound under discussion is structurally related to angular isoindole dione derivatives. A study demonstrated the synthesis of angular (±)-7,7a-dihydropyrido[3",2":4',5']thieno[2',3':5,6]pyrimido[2,1-a]isoindole-6,12-diones through the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid. This process, involving the formation of complex heterocyclic structures, highlights the potential of similar compounds in synthesizing novel heterocyclic frameworks with potential biological activity (Vasilin et al., 2015).
Heteroazaporphyrinoids Synthesis
In another study, heteroannulenes containing isoindole or pyrrole subunits and thiadiazole moieties were synthesized. These macrocycles, which coordinate metal ions, represent a rare class of expanded heteroazaporphyrinoids, demonstrating the versatility of isoindole derivatives in constructing complex, metal-coordinating structures (Islyaikin et al., 2001).
Potential Pharmacological Applications
Antimalarial Activity
The synthesis of novel hybrid quinazolin-2,4-dione analogs, incorporating heterocyclic moieties similar to the compound of interest, has been explored for potential antimalarial activity. These compounds were evaluated for their ability to bind to the Plasmodium falciparum Dihydroorotate dehydrogenase, an enzyme critical for the malaria parasite's survival. This research highlights the potential of such compounds in the development of new antimalarial therapies (Abdelmonsef et al., 2020).
Carbonic Anhydrase Inhibition
A study on novel 2‐(4‐(aryl)thiazole‐2‐yl)‐3a,4,7,7a‐tetrahydro‐1H‐4,7‐methanoisoindole‐1,3(2H)‐dione derivatives showed potent inhibition against human carbonic anhydrase isoenzymes I and II. These enzymes are involved in various physiological processes, including fluid secretion, pH regulation, and CO2 transport. The research suggests that isoindolylthiazole derivatives could be promising candidates for developing new inhibitors with clinical applications (Kocyigit et al., 2016).
Properties
IUPAC Name |
2-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-12-16(28-20(21-12)22-8-4-5-9-22)19(27)23-10-13(11-23)24-17(25)14-6-2-3-7-15(14)18(24)26/h2-5,8-9,13-15H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHIKLBDHMPVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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